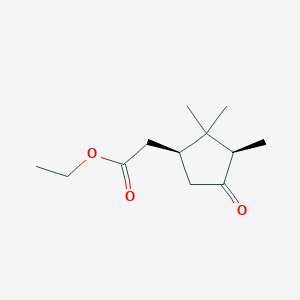

(2S-cis)-2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate

Description

(2S-cis)-2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate (CAS RN: 70051-25-1) is an ester derivative featuring a cyclopentane ring substituted with a ketone group (4-oxo), three methyl groups (2,2,3-trimethyl), and an ethyl acetate moiety. This compound is commercially available, as indicated by its listing on platforms like ECHEMI .

Structurally, the molecule combines a rigid, oxygenated cyclopentyl backbone with a lipophilic ester group, suggesting moderate polarity. Such characteristics are often leveraged in fragrance or pharmaceutical industries, where stereochemistry and substituent patterns dictate functionality.

Properties

CAS No. |

70051-25-1 |

|---|---|

Molecular Formula |

C12H20O3 |

Molecular Weight |

212.28 g/mol |

IUPAC Name |

ethyl 2-[(1S,3R)-2,2,3-trimethyl-4-oxocyclopentyl]acetate |

InChI |

InChI=1S/C12H20O3/c1-5-15-11(14)7-9-6-10(13)8(2)12(9,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m0/s1 |

InChI Key |

JTNOMNBPNMIGFZ-IUCAKERBSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H]1CC(=O)[C@@H](C1(C)C)C |

Canonical SMILES |

CCOC(=O)CC1CC(=O)C(C1(C)C)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Reagents

- Diethyl adipate (starting diester)

- Sodium metal (for cyclization)

- Ethyl chloroacetate (alkylating agent)

- Concentrated hydrochloric acid or sulfuric acid (for hydrolysis and decarboxylation)

- Absolute ethanol (for esterification)

- Toluene (solvent)

- Catalysts such as sulfuric acid for esterification

Stepwise Synthetic Procedure

| Step | Reaction Type | Conditions & Details | Outcome & Notes |

|---|---|---|---|

| 1 | Cyclization | Sodium metal in toluene, reflux at 90–100°C, 4–10 hours (optimal 5–6 h) with diethyl adipate and ethanol | Formation of cyclic intermediate via intramolecular cyclization |

| 2 | Substitution | Addition of ethyl chloroacetate dropwise at ~100°C, stirring for 3 hours | Alkylation of cyclized intermediate to introduce acetate moiety |

| 3 | Hydrolysis & Decarboxylation | Acidic hydrolysis using 3 mol/L HCl or 40% H2SO4, reflux for 6 hours | Conversion to 2-oxocyclopentylacetic acid via hydrolysis and removal of carboxyl groups |

| 4 | Esterification | Direct esterification with absolute ethanol and catalytic sulfuric acid, reflux for 8 hours | Formation of ethyl ester, yielding ethyl 2-(2-oxocyclopentyl)acetate |

| 5 | Purification | Extraction with ethyl acetate, washing with saturated brine and sodium bicarbonate, drying over Na2SO4, distillation under reduced pressure | Isolation of pure product with yields around 55–60% and boiling point ~115–120°C at 10 mmHg |

Reaction Scheme Summary

- Cyclization: Diethyl adipate + Na → cyclic intermediate

- Substitution: Cyclic intermediate + ethyl chloroacetate → substituted intermediate

- Hydrolysis/Decarboxylation: Acid treatment → 2-oxocyclopentylacetic acid

- Esterification: Acid + ethanol → ethyl ester product

Adaptation for (2S-cis)-2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl Acetate

The target compound differs by having additional methyl substituents at positions 2,2,3 on the cyclopentyl ring and a stereochemical configuration (2S-cis). Preparation involves:

- Introduction of methyl groups: This can be achieved by starting from appropriately substituted cyclopentanone derivatives or by methylation steps prior to or after cyclization.

- Stereochemical control: Use of chiral catalysts or chiral auxiliaries during cyclization or alkylation steps to favor the (2S-cis) configuration.

- Esterification: Similar esterification conditions apply, converting the corresponding acid intermediate to the acetate ester.

Research Findings and Optimization

- The "one-pot" synthesis approach combining cyclization, substitution, hydrolysis, and esterification without intermediate purification improves efficiency and yield, reduces waste, and is suitable for scale-up production.

- Optimal molar ratios for reagents (e.g., diester : sodium : ethyl chloroacetate = 1 : 1.2 : 1.1) and reaction temperatures (90–100°C) have been established to maximize yield and purity.

- Acid choice impacts hydrolysis efficiency; concentrated hydrochloric acid is preferred for environmental and yield considerations.

- Purification by extraction and reduced-pressure distillation yields a colorless liquid product with consistent boiling points and purity.

Data Table: Key Parameters and Yields

| Parameter | Value / Range | Notes |

|---|---|---|

| Sodium metal amount | 0.898 mol (20.6 g) | For 0.749 mol diethyl adipate |

| Reaction temperature (cyclization) | 90–100°C | Optimal 95°C |

| Cyclization time | 5–6 hours | Ensures complete ring closure |

| Ethyl chloroacetate amount | 0.824 mol (87 ml) | Added dropwise over 1 hour |

| Hydrolysis acid | Concentrated HCl or 40% H2SO4 | Reflux 6 hours |

| Esterification catalyst | Sulfuric acid (2 ml) | Reflux 8 hours |

| Yield of ethyl 2-oxocyclopentyl acetate | 55–60% | After distillation |

| Boiling point | 115–120°C at 10 mmHg | Consistent with literature |

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-1,2-diphenylethyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often require catalysts like Lewis acids or bases to facilitate the exchange of functional groups.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

2,2-Dimethoxy-1,2-diphenylethyl acetate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethoxy-1,2-diphenylethyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and receptors in biological systems, leading to its observed effects.

Comparison with Similar Compounds

Ethyl Acetate Derivatives with Heterocyclic Cores

describes ethyl acetate derivatives bound to substituted imidazole rings (e.g., ethyl 2-(2,5-diphenyl-1H-imidazol-4-yl) acetate). Key differences include:

- Core Structure: The target compound’s cyclopentyl ring contrasts with the aromatic imidazole cores in .

- Substituents : The 2,2,3-trimethyl-4-oxo group in the target compound introduces steric hindrance and ketone reactivity, whereas imidazole derivatives in feature aryl groups (e.g., phenyl, chlorophenyl) that enhance π-π stacking interactions .

- Applications : Imidazole-based esters are often explored for medicinal chemistry (e.g., kinase inhibition), whereas the target compound’s structure aligns more with flavor/fragrance applications due to its terpene-like cyclopentane backbone.

Bicyclic Esters with Triazole-Thio Substituents

highlights bicyclo[3.1.1]heptene-based esters (e.g., compounds with triazole-thio groups). Comparisons include:

- Ring System: The bicyclic framework in offers greater rigidity and complexity compared to the monocyclic target compound. This could affect conformational flexibility and binding to biological targets .

- Functional Groups : The triazole-thio groups in introduce sulfur-based nucleophilicity and hydrogen-bond acceptors, absent in the target compound. These features are critical in agrochemical or drug design for target engagement .

Aromatic Acid Derivatives

lists 2,2-diphenyl-2-hydroxyacetic acid (benzilic acid), a hydroxy acid derivative. Contrasts include:

- Functional Group : The target compound’s ester group is less polar and acidic than the carboxylic acid in benzilic acid, impacting solubility and reactivity .

- Applications : Benzilic acid derivatives are used in organic synthesis and pharmaceuticals (e.g., anticholinergic agents), whereas the target compound’s ester functionality suggests use in polymers or fragrances.

Structural Analysis Tools and Relevance

The structural determination of such compounds relies on crystallographic software like SHELX and WinGX/ORTEP (–4 ). For instance:

Biological Activity

(2S-cis)-2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate, with the CAS number 70051-25-1 and a molecular formula of C12H20O3, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties based on diverse research findings.

- Molecular Weight : 212.2854 g/mol

- Molecular Formula : C12H20O3

- Structure : The compound features a cyclopentyl group with trimethyl substitutions and an ethyl acetate moiety.

Biological Activity Overview

The biological activities of (2S-cis)-2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate are primarily characterized through its antimicrobial, antifungal, and anticancer effects. Below is a summary of key findings:

Antimicrobial Activity

Research has demonstrated that ethyl acetate extracts containing this compound exhibit significant antibacterial properties against various pathogens. A study indicated that extracts showed effectiveness against both Gram-positive and Gram-negative bacteria.

Antifungal Activity

Studies have shown that the compound possesses antifungal activity against several phytopathogens. For instance:

- Isolate AK-6 : An ethyl acetate extract from this isolate demonstrated notable antifungal activity against pathogens like Sclerotium rolfsii and Fusarium sambucinum. The antagonistic effect was measured using dual culture methods on Potato Dextrose Agar (PDA), showing a reduction in pathogen growth when co-cultured with the isolate .

Anticancer Activity

The anticancer properties of (2S-cis)-2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate have been investigated in various studies:

- Cell Line Studies : The extract was tested on the MCF-7 human breast adenocarcinoma cell line using the MTT assay. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 102.01 μg/mL .

- Apoptosis Induction : Flow cytometry analysis revealed that treatment with the extract led to significant early and late apoptosis in MCF-7 cells, indicating its potential as an anticancer agent .

Data Tables

| Biological Activity | Tested Pathogen/Cell Line | IC50/Effectiveness |

|---|---|---|

| Antibacterial | Various Gram-positive/negative bacteria | Significant inhibition observed |

| Antifungal | Sclerotium rolfsii, Fusarium sambucinum | Effective in dual culture tests |

| Anticancer | MCF-7 (breast cancer cell line) | IC50 ~ 102.01 μg/mL |

Case Studies

- Study on Antimicrobial Properties :

-

Antifungal Efficacy Against Phytopathogens :

- In a controlled setting, the antifungal activity was evaluated through dual culture methods where the growth inhibition radius was measured over several days. The results indicated that the presence of (2S-cis)-2-(2,2,3-trimethyl-4-oxocyclopentyl)ethyl acetate significantly impeded fungal growth compared to controls .

- Anticancer Mechanism Exploration :

Q & A

Q. What synthetic methodologies are recommended for preparing (2S-cis)-2-(2,2,3-Trimethyl-4-oxocyclopentyl)ethyl acetate, and how can stereochemical integrity be validated?

Methodological Answer: The synthesis typically involves cyclopentane ring functionalization followed by esterification. Key steps include:

- Cyclopentane ring construction : Use of stereoselective aldol condensation or Diels-Alder reactions to establish the 2,2,3-trimethyl-4-oxo substituents.

- Ethyl acetate introduction : Transesterification or nucleophilic acyl substitution under mild acidic conditions to preserve stereochemistry.

- Stereochemical validation : Employ chiral HPLC (e.g., Chiralpak® columns) coupled with polarimetry to confirm the (2S-cis) configuration. Comparative analysis with known stereoisomers via NMR (e.g., coupling constants for cis/trans differentiation) is critical .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and what spectral benchmarks should researchers expect?

Methodological Answer: A multi-technique approach is essential:

- NMR spectroscopy :

- NMR: Anticipate a singlet (~1.2 ppm) for the three methyl groups on the cyclopentane ring and a downfield shift (~4.1 ppm) for the ethyl acetate methylene protons.

- NMR: The 4-oxo group appears at ~210 ppm, while ester carbonyl resonates at ~170 ppm.

- IR spectroscopy : Strong carbonyl stretches at ~1740 cm (ester) and ~1700 cm (ketone).

- Mass spectrometry (ESI-MS) : Look for molecular ion [M+H] with fragmentation patterns confirming the cyclopentyl and ethyl acetate moieties .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal stability : Store samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring degradation via HPLC.

- Hydrolytic sensitivity : Expose to buffers (pH 3–9) at 25°C and analyze ester hydrolysis by tracking acetic acid release via titration.

- Light sensitivity : Use UV-Vis spectroscopy to detect photodegradation products under UVA/UVB irradiation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Methodological Answer: Discrepancies often arise from:

- Catalyst selection : Screen palladium vs. enzyme-catalyzed transesterification (e.g., lipases) to optimize yield.

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar (toluene) solvents for cyclopentane ring formation.

- Data normalization : Use internal standards (e.g., triphenylmethane) in reaction mixtures to account for volatile byproduct losses. Reference protocols from cyclopentyl ester syntheses (e.g., ) for troubleshooting .

Q. How do solvent polarity and catalyst loading influence stereoselectivity during cyclopentane ring formation?

Methodological Answer: Systematic variation of parameters is required:

- Solvent polarity : Low-polarity solvents (e.g., hexane) favor cis-selectivity by reducing transition-state solvation.

- Catalyst loading : For asymmetric catalysis (e.g., Jacobsen’s salen catalysts), 5–10 mol% loading maximizes enantiomeric excess (ee).

- Kinetic vs. thermodynamic control : Monitor reaction progress via NMR (if fluorinated analogs are used) to distinguish intermediate trapping .

Q. What computational approaches predict conformational stability of the cyclopentane ring under environmental stressors?

Methodological Answer: Use molecular dynamics (MD) and density functional theory (DFT):

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess steric strain from trimethyl groups.

- MD simulations : Simulate solvent interactions (e.g., water vs. ethanol) to predict hydrolysis rates.

- Software tools : Discovery Studio or Gaussian for energy barrier analysis of ring puckering transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.